6-Nitroisochroman
Overview
Description
Scientific Research Applications
Photochromic Tracer in Organic Liquids
6-Nitroisochroman, identified as 6-nitro BIPS, has been utilized as a photochromic tracer in organic liquids. Its ability to change color under light exposure enables repeated use in closed-loop systems, crucial for large-scale experiments. This property was particularly effective in studying the axial dispersion of ethanol-glycerol mixtures in packed columns, with colorimetric monitoring at various locations (Cevey & Stockar, 1985).
Synthesis of Nitro and Amino N-Heterocycles
This compound, specifically 2-Methyl-3-nitrochromone, reacts with various reagents to form nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole. These derivatives can be converted to amino compounds, showcasing the compound's role in creating a wide range of chemical structures (Takagi et al., 1987).
Photochromism and Optical Applications
The photochromic properties of this compound make it suitable for applications in optical information storage devices. The compound undergoes photo-triggered linkage isomerization, which is crucial for the development of such technologies (Rack, Winkler, & Gray, 2001).
Molecular Computing
In molecular computing, 6-Nitro-BIPS is used for switching states in photochromic molecules with light. This has implications for enhancing imaging contrast, altering enzyme activity, and modifying protein interactions, highlighting its potential in computing interfacing with biological systems (Chaplin, Krasnogor, & Russell, 2011).
Photoactive Ruthenium Nitrosyls
This compound derivatives, like 6-Nitro-BIPS, are explored for their capacity to release nitric oxide under light, making them potential candidates for NO donors in various medical and biological applications (Rose & Mascharak, 2008).
Nonlinear Optical Properties
6-Nitro-BIPS, when composited with materials like graphene oxide or N719, shows enhanced nonlinear optical properties. This improvement is due to photoinduced electron and energy transfer, making it a promising candidate for optoelectronic and photonic devices (Yang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
6-nitro-3,4-dihydro-1H-isochromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBMEWOVRPAVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442686 | |
Record name | 6-nitroisochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207804-97-5 | |
Record name | 6-nitroisochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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